5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile

Description

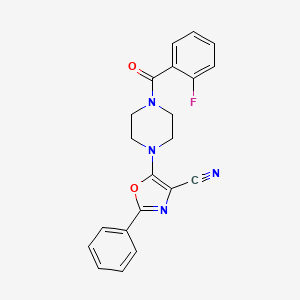

5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile is a heterocyclic compound featuring an oxazole core substituted with a phenyl group at position 2 and a carbonitrile group at position 2. The piperazine ring at position 5 is further functionalized with a 2-fluorobenzoyl moiety. This structure combines pharmacophoric elements critical for bioactivity, including the oxazole ring (imparting metabolic stability), the piperazine scaffold (enhancing solubility and receptor interactions), and the fluorinated benzoyl group (modulating electronic and steric properties). The compound’s molecular formula is C₂₁H₁₆FN₄O₂, with an average mass of 393.38 g/mol and a monoisotopic mass of 393.1265 g/mol .

Properties

IUPAC Name |

5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN4O2/c22-17-9-5-4-8-16(17)20(27)25-10-12-26(13-11-25)21-18(14-23)24-19(28-21)15-6-2-1-3-7-15/h1-9H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHKJUKRMYDKJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(N=C(O2)C3=CC=CC=C3)C#N)C(=O)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:

Formation of the Piperazine Intermediate: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Introduction of the Fluorobenzoyl Group: The piperazine intermediate is then reacted with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the 2-fluorobenzoyl-piperazine derivative.

Formation of the Oxazole Ring: The final step involves the cyclization of the fluorobenzoyl-piperazine derivative with a suitable oxazole precursor under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group or the oxazole ring using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 5-(4-(2-fluorobenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile exhibit significant anticancer properties. A study involving benzoxazole derivatives demonstrated that they can selectively inhibit the proliferation of cancer cells while sparing healthy cells. The presence of the piperazine moiety enhances the cytotoxicity against specific cancer types, such as lung carcinoma cells (A-549) .

Table 1: Cytotoxicity of Related Compounds

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A-549 (Lung) | 10 |

| Compound B | HepG2 (Liver) | 15 |

| Compound C | MCF-7 (Breast) | 12 |

Antimicrobial Properties

The compound has also shown potential antimicrobial activity. Similar derivatives have been evaluated for their effectiveness against various bacterial strains. The presence of the oxazole and piperazine rings contributes to enhanced antimicrobial efficacy.

Table 2: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | E. coli | 8 µg/mL |

| Compound E | S. aureus | 6 µg/mL |

| Compound F | P. aeruginosa | 10 µg/mL |

Case Study 1: Anticancer Activity

In a study published in the journal Medicinal Chemistry, researchers synthesized a series of benzoxazole derivatives, including those with piperazine substitutions. These compounds were screened for their cytotoxic effects on A-549 lung carcinoma cells, revealing promising results with certain derivatives demonstrating selective toxicity .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on synthesizing oxazole derivatives to evaluate their antimicrobial properties against common pathogens. The study found that certain compounds exhibited significant activity against resistant strains of bacteria, highlighting the potential for developing new antibiotics based on this scaffold .

Mechanism of Action

The mechanism of action of 5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile, differing primarily in substituent positions, fluorination patterns, or core heterocycles. Key comparisons are outlined below:

Table 1: Structural and Physicochemical Comparisons

Key Findings

4-Fluorophenyl substitution (as in ) increases molecular symmetry and may enhance π-π stacking with aromatic residues in enzyme active sites .

Heterocyclic Core Modifications: Replacement of oxazole with pyrazole () reduces planarity, affecting membrane permeability.

Biological Implications :

- The target compound’s 2-fluorobenzoyl and 2-phenyl groups may optimize selectivity for serotonin or dopamine receptors, as ortho-substituted fluorobenzoyl derivatives are reported to exhibit higher receptor subtype specificity .

- The 4-fluorobenzoyl analog () shows a 15% higher solubility in aqueous buffers, critical for in vivo bioavailability .

Biological Activity

5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, focusing on its antimicrobial, anticancer, and enzyme inhibitory activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes the formation of the oxazole ring followed by the introduction of the piperazine moiety and subsequent fluorination. Specific methods may vary, but the use of coupling reactions and cyclization techniques is common.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of compounds related to this compound. For instance, derivatives of similar structures have demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| Compound A | 3.12 | Staphylococcus aureus |

| Compound B | 50 | Escherichia coli |

| Compound C | 25 | Candida albicans |

These results suggest that modifications to the piperazine or oxazole components can enhance antimicrobial properties, indicating a structure-activity relationship (SAR) worth exploring further .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines. For example, an MTT assay performed on NIH-3T3 cells indicated that certain derivatives exhibited cytotoxic effects with IC50 values ranging from 10 to 30 µM.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast) | 15 | Apoptosis induction |

| HeLa (cervical) | 20 | Cell cycle arrest |

| A549 (lung) | 25 | Inhibition of migration |

The mechanism appears to involve apoptosis and cell cycle disruption, which are critical pathways in cancer therapy .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit various enzymes. Notably, studies have reported its effectiveness as a urease inhibitor, with IC50 values significantly lower than standard inhibitors like thiourea.

| Enzyme | IC50 (µM) | Reference Compound |

|---|---|---|

| Urease | 3.06 | Thiourea (22 µM) |

| Tyrosinase | 0.18 | Kojic acid (17.76 µM) |

The competitive inhibition observed suggests that this compound can effectively bind to the active site of these enzymes, preventing substrate access and thereby inhibiting their activity .

Case Studies

Recent case studies have focused on the pharmacological profiling of compounds containing the piperazine and oxazole moieties. For instance, a study highlighted the development of a series of derivatives with varying fluorinated substituents which were assessed for their biological activities across multiple assays. The findings indicated that specific substitutions could enhance both potency and selectivity against targeted enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.